(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride
Overview
Description
(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, making it an essential building block in asymmetric synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or the amination of the corresponding alcohol. One common method is the asymmetric reduction of 2-(p-tolyl)acetophenone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure reactors and advanced chiral catalysts to achieve high yields and enantiomeric purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(p-Tolyl)acetophenone
Reduction: 2-(p-Tolyl)ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The amino and hydroxyl groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(p-tolyl)ethanol hydrochloride: The enantiomer of the compound with different chiral properties.
2-Amino-2-phenylethanol hydrochloride: A similar compound with a phenyl group instead of a p-tolyl group.
2-Amino-2-(m-tolyl)ethanol hydrochloride: A compound with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride is unique due to its specific chiral configuration, which imparts distinct properties and reactivity compared to its enantiomer and other similar compounds. Its ability to act as a chiral building block and its applications in asymmetric synthesis make it particularly valuable in pharmaceutical and chemical research.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-methylphenyl)ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKKIUVSYPXHBT-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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